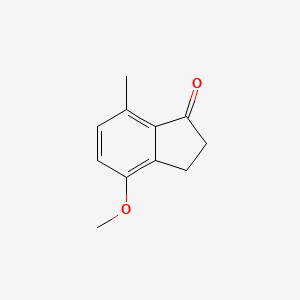

4-Methoxy-7-methyl-1-indanone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-7-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)8-4-5-9(12)11(7)8/h3,6H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWRAKVKUJOULM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**advanced Synthetic Strategies and Methodologies for 4 Methoxy 7 Methyl 1 Indanone**

Retrosynthetic Analysis of the 4-Methoxy-7-methyl-1-indanone Structure

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgairitilibrary.com For this compound, the most logical disconnection is the bond between the carbonyl carbon and the aromatic ring (C1-C7a), which is formed during the final ring-closing step. This disconnection points to an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.

This retrosynthetic step transforms the indanone into an acyclic precursor, 3-arylpropanoic acid, or a derivative thereof. In this case, the precursor would be 3-(2-methoxy-5-methylphenyl)propanoic acid . This precursor contains the complete carbon skeleton and the required substituents in the correct positions on the aromatic ring. Further disconnection of this propanoic acid derivative would lead to simpler starting materials, such as 2-methoxy-5-methylbenzaldehyde or a related compound, which can be elaborated to the required side chain. This primary disconnection strategy, focusing on the intramolecular Friedel-Crafts cyclization, represents the most direct and classical approach to the target molecule.

Classical and Established Synthetic Routes to Indanone Derivatives

Traditional methods for synthesizing the indanone framework have been well-established for decades and remain highly relevant. These routes are characterized by their reliability and use of readily available reagents.

The intramolecular Friedel-Crafts acylation is arguably the most common and direct method for the synthesis of 1-indanones. d-nb.info This reaction involves the cyclization of 3-arylpropanoic acids or their more reactive derivatives, such as acyl chlorides, under the promotion of a strong acid. The choice of acid catalyst is crucial for the reaction's success and can influence the yield and purity of the product.

Commonly used catalysts include:

Polyphosphoric acid (PPA): A viscous and effective dehydrating agent and acid catalyst.

Lewis acids: Such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), are typically used with 3-arylpropionyl chlorides. researchgate.net

Brønsted acids: Strong protic acids like sulfuric acid (H₂SO₄), methanesulfonic acid (MSA), or triflic acid (TfOH) can also facilitate the cyclization. researchgate.netrsc.org

A specific synthesis of this compound has been reported via the PPA-mediated cyclization of 3-(2'-methoxy-5'-methylphenyl)propanoic acid, affording the target compound in an 85% yield. This high-yielding transformation underscores the efficacy of the intramolecular Friedel-Crafts approach for this particular substituted indanone.

Recent advancements have focused on making this classical reaction more environmentally benign. For instance, microwave-assisted intramolecular Friedel-Crafts acylations catalyzed by metal triflates in ionic liquids have been developed, allowing for good yields and the potential for catalyst recycling. nih.gov

Table 1: Examples of Friedel-Crafts Acylation for Indanone Synthesis

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2'-methoxy-5'-methylphenyl)propanoic acid | PPA, 70°C | This compound | 85% | |

| 3-Arylpropionic acids | Tb(OTf)₃, 250°C | Substituted 1-indanones | Up to 74% | nih.gov |

| Benzoic acids + Ethylene | AlCl₃, SOCl₂ | Substituted 1-indanones | Good | nih.gov |

| Benzyl Meldrum's acid derivatives | Sc(OTf)₃ | Substituted 1-indanones | Up to 94% | beilstein-journals.org |

The Nazarov cyclization is a powerful method for the formation of five-membered rings, involving the acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone. d-nb.info While traditionally used for cyclopentenones, this reaction can be adapted for the synthesis of indanones, typically starting from chalcones (1,3-diaryl-2-propen-1-ones). beilstein-journals.orgnih.gov

The general process involves the treatment of a chalcone (B49325) with a strong acid, such as trifluoroacetic acid (TFA), which promotes the cyclization onto the aromatic ring to form the indanone skeleton. beilstein-journals.orgpreprints.org Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes. beilstein-journals.orgresearchgate.net

For the synthesis of a molecule like this compound, a hypothetical Nazarov precursor could be a chalcone derivative. However, controlling the regioselectivity of the cyclization onto the substituted benzene (B151609) ring can be a challenge. The electronic nature of the substituents on the aryl rings plays a significant role in directing the cyclization. Lewis acids, such as Cu(OTf)₂, have also been employed as catalysts, sometimes providing higher diastereoselectivity. beilstein-journals.org

Table 2: Nazarov Cyclization Conditions for Indanone Synthesis

| Substrate | Promoter/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Chalcones | Trifluoroacetic acid (TFA), 120°C, Microwave | Combretastatin A-4-like indanones | Good | beilstein-journals.org |

| Chalcone | Trifluoroacetic acid (TFA), Heat | 6-Methoxy-3-phenyl-1-indanone | 88% | beilstein-journals.org |

| 1,4-Enediones | AlCl₃ | Polysubstituted-1-indanones | Up to 99% | beilstein-journals.org |

| Phenylalkynes + Aldehydes | SbF₅, EtOH | 2,3-Disubstituted indanones | High | organic-chemistry.orgorganic-chemistry.org |

Modern and Stereoselective Synthetic Pathways

Contemporary organic synthesis has seen a shift towards catalytic methods that offer greater efficiency, selectivity, and functional group tolerance. These modern approaches often utilize transition metals or metal-free organocatalysts to construct the indanone core.

Transition metal catalysis has opened new avenues for indanone synthesis, enabling reactions that are not feasible through classical methods. rsc.org These reactions often proceed under milder conditions and can provide access to complex and highly substituted indanone structures.

Key transition metal-catalyzed strategies include:

Palladium-Catalyzed Carbonylative Cyclization: This method can construct indanones from unsaturated aryl iodides under a carbon monoxide atmosphere, offering good to excellent yields. organic-chemistry.org

Rhodium-Catalyzed Annulation: Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with activated alkenes can furnish a variety of substituted indanones through a formal [4+1] cycloaddition. researchgate.net Other rhodium-catalyzed processes can achieve enantioselective synthesis of chiral 3-aryl-1-indanones through asymmetric intramolecular 1,4-addition. organic-chemistry.org

Nickel-Catalyzed Reductive Cyclization: Enones can undergo nickel-catalyzed reductive cyclization to afford indanones with high enantiomeric induction, providing a route to medically valuable chiral molecules. organic-chemistry.org

Copper-Catalyzed Radical Cyclization: The reaction of 1,6-enynes can be catalyzed by Cu(I) to produce 1-indanone (B140024) derivatives, proceeding through a radical cyclization pathway. researchgate.net

These methods represent powerful tools for constructing the indanone skeleton, and recent reviews have highlighted the rapid development in this area. rsc.orgresearchgate.net

Table 3: Overview of Transition Metal-Catalyzed Indanone Syntheses

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Carbonylative Cyclization | Unsaturated aryl iodides | Good to excellent yields | organic-chemistry.org |

| Rhodium(III) | [4+1] Cycloaddition | α-Carbonyl sulfoxonium ylides + Alkenes | High functional group tolerance | researchgate.net |

| Nickel | Reductive Cyclization | Enones | High enantioselectivity | organic-chemistry.org |

| Copper(I) | Radical Cyclization | 1,6-Enynes | Forms indanone derivatives | researchgate.net |

| Ruthenium | [3+2] Cascade Annulation | Aromatic aldehydes + Acrylates | One-pot synthesis of indene frame | researchgate.net |

The development of metal-free and organocatalytic reactions is a central goal of green chemistry, avoiding the cost and potential toxicity of heavy metals. For indanone synthesis, several innovative strategies have emerged.

One notable approach is the superacid-promoted one-pot synthesis of highly substituted indanones from aryl isopropyl ketones and benzaldehydes. rsc.org This method involves a domino reaction sequence, including an aldol condensation followed by an intramolecular Friedel-Crafts alkylation, to form two C-C bonds in a single operation. rsc.org

Organocatalysis has also been applied to the enantioselective synthesis of the indane framework. For example, N-heterocyclic carbene (NHC) catalysts can trigger intramolecular Michael additions to construct the indane skeleton with excellent diastereo- and enantiocontrol. rsc.org While often leading to indanes rather than indanones directly, these intermediates can be subsequently oxidized to the desired ketone. These methods offer a complementary approach to metal-catalyzed reactions, often providing unique selectivity and operating under mild conditions. rsc.orgrsc.org

Photochemical and Electrochemical Synthetic Strategies

The synthesis of indanone frameworks, including substituted derivatives like this compound, has benefited from the development of advanced photochemical and electrochemical methods. These strategies offer alternatives to traditional catalysis, often proceeding under mild conditions with unique reactivity.

Photochemical approaches have emerged as powerful tools, enabling the generation of reactive radical intermediates under environmentally benign conditions acs.org. A notable strategy involves the photochemical C–H annulation of aromatic aldehydes with terminal alkynes. acs.orgnih.gov This method utilizes a hydrogen atom transfer (HAT) photocatalyst, such as tetrabutylphosphonium decatungstate ([Bu4P]4W10O32, TBPDT), under 365 nm light acs.orgnih.gov. The process is initiated by the photoexcited catalyst abstracting a hydrogen atom from the aldehyde to form an acyl radical. This radical then adds to the alkyne, leading to a vinyl radical intermediate that undergoes intramolecular cyclization to form the indanone core acs.org. A key advantage of this metal-free transformation is its broad substrate tolerance, including methoxy-substituted variants, and its ability to proceed without prefunctionalized substrates, external oxidants, or protecting groups acs.org.

Another photochemical route to 1-indanones involves the irradiation of o-alkylphenyl alkyl ketones that possess a leaving group adjacent to the carbonyl function acs.orgbeilstein-journals.org. Upon n–π* excitation, an intramolecular 1,5-hydrogen migration from the ortho-alkyl group occurs, forming a 1,4-diradical. Subsequent elimination of an acid (HX) yields a 1,5-diradical, which cyclizes to provide the indanone scaffold beilstein-journals.org. This method has been successfully applied to the synthesis of 6-methyl-1-indanone scientific.net.

Electrochemical synthesis represents another frontier, offering a green alternative by replacing chemical oxidants and reductants with electricity. nih.govresearchgate.net Electrochemical methods have been developed for the synthesis of 1-indanone derivatives through oxidative cyclization reactions. For instance, an electrochemical oxidative sulfonylation-halogenation of 1,6-enynes has been reported to afford functionalized 1-indanones, avoiding the use of metal catalysts and chemical oxidants researchgate.net. In such transformations, potassium iodide can serve multiple roles as a redox catalyst, halogenating reagent, and electrolyte researchgate.net. Electrochemical oxidation can also be used to generate reactive intermediates, like o-benzoquinones from catechols, which can then be trapped by nucleophiles such as 1,3-indandiones in a Michael addition reaction to form new derivatives nih.gov. These electrochemical approaches are considered green methods for synthesizing complex organic compounds nih.gov.

| Method | Reactants | Catalyst/Conditions | Key Features |

| Photochemical C-H Annulation | Aromatic Aldehyde + Terminal Alkyne | [Bu4P]4W10O32 (TBPDT), 365 nm light | Metal-free, broad substrate scope, no prefunctionalization needed. acs.org |

| Photochemical Cyclization | o-Alkylphenyl alkyl ketone (with leaving group) | UV Irradiation | Forms indanone via 1,5-diradical intermediate. beilstein-journals.org |

| Electrochemical Oxidative Cyclization | 1,6-enynes | Electricity, KI | Avoids metal catalysts and chemical oxidants. researchgate.net |

Green Chemistry Principles and Sustainable Approaches in Indanone Synthesis

The synthesis of indanones is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances.

A significant focus in green indanone synthesis is the replacement of conventional volatile organic solvents with more environmentally benign alternatives or the elimination of solvents altogether. Water is an ideal green solvent, and rhodium-catalyzed tandem reactions have been developed for the synthesis of 2,3-substituted indanones using water as the sole solvent, without the need for exogenous ligands organic-chemistry.org.

Ionic liquids have also been employed as sustainable reaction media. A microwave-assisted intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids catalyzed by a metal triflate in a triflate-anion-containing ionic liquid provides a green route to 1-indanones nih.gov. This method offers good yields, and the catalytic system can be recovered and reused without a significant loss of activity nih.gov.

In some cases, reactions can be performed under solvent-free conditions. A facile method for indanone synthesis involves the intramolecular hydroacylation of 2-vinylbenzaldehyde catalyzed by L-proline, an environmentally benign organocatalyst, under metal- and additive-free conditions rsc.org. Furthermore, the use of greener solvents derived from renewable resources, such as 4-methyltetrahydropyran (4-MeTHP), has been explored. The use of 4-MeTHP in indanone synthesis simplifies the work-up procedure, as the reaction mixture does not require concentration or extraction, thereby saving energy, time, and resources while avoiding hazardous chemicals like strong acids preprints.org.

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product jocpr.com. Annulation and cycloaddition reactions are often highly atom-economic. For example, the manganese-catalyzed reaction of 2-carbonyl-1-indanones with terminal alkynes is a regio- and stereoselective transformation described as highly atom-economic and environmentally benign nih.gov. Similarly, formal [5+2] cycloadditions to form polycarbocyclic scaffolds from 3-hydroxy-1-indanones and alkynes demonstrate high atom economy by forming multiple C-C and C-O bonds in a single step under mild conditions nih.gov.

Catalyst development is central to achieving atom-economic transformations. Transition-metal catalysis, particularly with palladium, rhodium, and nickel, has been instrumental in developing efficient indenone and indanone syntheses bohrium.com. Rhodium-catalyzed asymmetric intramolecular 1,4-additions provide access to chiral 3-aryl-1-indanones with high enantioselectivity organic-chemistry.org. Nickel-catalyzed reductive cyclizations of enones also afford indanones with high enantiomeric induction, demonstrating the versatility of this approach for synthesizing medically valuable compounds organic-chemistry.org. These catalytic methods often proceed under mild conditions and allow for the construction of complex molecular architectures from simple precursors in a step-economical fashion acs.org.

| Green Chemistry Approach | Example Reaction | Catalyst/Solvent | Key Advantages |

| Benign Solvent | Rh-catalyzed cyclization | Water | Sustainable, avoids organic solvents, ligand-free. organic-chemistry.org |

| Benign Solvent | Microwave-assisted Friedel-Crafts | Ionic Liquid | Recyclable catalyst system, good yields. nih.gov |

| Organocatalysis | Intramolecular hydroacylation | L-proline (catalyst), solvent-free | Metal-free, environmentally benign catalyst. rsc.org |

| Atom Economy | Mn-catalyzed annulation | Mn catalyst | High atom economy, regio- and stereoselective. nih.gov |

Total Synthesis of Complex Natural Products Incorporating the Indanone Core

The 1-indanone scaffold is a key structural motif present in a variety of biologically active natural products and serves as a crucial intermediate in their total synthesis acs.orgnih.gov. The compound 4-hydroxy-7-methyl-1-indanone, a direct precursor to this compound, is itself a natural product. It was isolated from the cultured cyanobacterium Nostoc commune and shown to exhibit antibacterial activity researchgate.net.

The pterosins are a family of sesquiterpenoids that are naturally occurring 1-indanone derivatives, and synthetic efforts have been directed toward these molecules due to their biological activities beilstein-journals.orgresearchgate.net. The versatility of the indanone core is further highlighted by its use as a building block in the synthesis of more complex polycyclic structures. For instance, a photochemically triggered cascade reaction of a 4-substituted 7-(alkenyloxy)-1-indanone was the key step in the total synthesis of the sesquiterpene natural product agarozizanol B nih.gov. This demonstrates how functionalized indanones can be transformed into intricate molecular architectures through advanced synthetic methodologies nih.govacs.org. The development of efficient and stereoselective methods to construct substituted indanones is therefore of great importance for accessing these complex natural products and their analogues for further biological evaluation acs.orgorgsyn.org.

**chemical Reactivity and Mechanistic Investigations of 4 Methoxy 7 Methyl 1 Indanone**

Electrophilic and Nucleophilic Transformations of the Indanone Scaffold

The 1-indanone (B140024) framework, including 4-methoxy-7-methyl-1-indanone, possesses distinct sites for both electrophilic and nucleophilic attack. The carbonyl carbon is inherently electrophilic and readily reacts with various nucleophiles. The adjacent α-carbon can be deprotonated under basic conditions to form a nucleophilic enolate, which can then react with a range of electrophiles.

Furthermore, the benzene (B151609) ring, activated by the electron-donating methoxy (B1213986) and methyl groups, is susceptible to electrophilic aromatic substitution. The ortho- and para-directing nature of these substituents influences the regioselectivity of such reactions. The versatility of the indanone core allows for its use as a building block in the synthesis of numerous bioactive molecules and natural products.

Functional Group Interconversions at the Ketone and Aromatic Moieties

The functional groups of this compound can be readily converted into other functionalities, providing pathways to diverse derivatives.

Ketone Transformations: The carbonyl group is a primary site for modification. It can undergo reduction to form the corresponding alcohol, 4-methoxy-7-methyl-1-indanol. Other transformations include conversion to oximes or hydrazones, which can serve as intermediates for further reactions like the Beckmann rearrangement or Wolff-Kishner reduction.

Aromatic Moiety Transformations: The 4-methoxy group is a key functional handle on the aromatic ring. A significant interconversion is its demethylation to yield 4-hydroxy-7-methyl-1-indanone. This transformation is valuable as the resulting phenolic hydroxyl group can be used for subsequent alkylation or other modifications. For instance, selective demethylation of the related 4,7-dimethoxy-1-indanone can be achieved using reagents like magnesium iodide or sodium methanethiolate at elevated temperatures. The synthesis of 4-hydroxy-7-methyl-1-indanone is of particular interest as this compound has been isolated from the cyanobacterium Nostoc commune and exhibits antibacterial activity.

Annulation Reactions and Construction of Fused/Spirocyclic Frameworks involving this compound

1-Indanones are highly valued precursors for annulation reactions, which involve the construction of new rings onto the existing framework to create fused or spirocyclic systems. The reactivity of the α-methylene group and the carbonyl function allows this compound to participate in various cyclization strategies. Substituted 1-indanones bearing methoxy functionalities have been shown to be compatible with numerous catalytic protocols for these constructions.

These reactions often proceed through domino or cascade sequences, where multiple bonds are formed in a single operation. For example, organocatalyzed domino annulations of 2-isothiocyanato-1-indanones with other reagents can produce complex fused heterocyclic systems with high stereoselectivity. Similarly, [3+2] cycloaddition reactions using indanone-derived ketonitrones provide access to spirocyclic isoxazolines.

| Reaction Type | Reactant(s) with Indanone | Catalyst/Conditions | Product Framework | Reference |

|---|---|---|---|---|

| Domino Annulation | 2-Hydroxyaryl-α-amido sulfones | Thiourea-derived organocatalyst | Bridged Fused Heterocycles | |

| [3+2] Cycloaddition | Alkynes | Formation of ketonitrone intermediate | Spirocyclic Isoxazolines | |

| Tandem Coupling/Cyclization | Aromatic acids, α,β-unsaturated ketones | Ruthenium catalyst | Spiroindanones | |

| Domino Friedel–Crafts/Fischer Indole Synthesis | Ethyl cinnamates, arenes, aryl hydrazines | Triflic acid (TfOH) | Indenoindoles |

Ring Expansion, Ring Contraction, and Rearrangement Reactions of the Indanone Core

The five-membered ring of the indanone core can undergo synthetically useful ring expansion reactions, providing access to larger, fused-ring systems.

A notable example is the transition-metal-catalyzed insertion of two-carbon units into the C–C bond between the carbonyl carbon and the adjacent quaternary carbon. Rhodium catalysts have been effectively used for the direct insertion of ethylene or internal alkynes into the C1-C2 bond of 1-indanones. This "cut-insert-sew" strategy transforms the indanone's bicyclo[4.3.0]nonane core into a benzocycloheptenone, a fused bicyclo[5.3.0]decane skeleton. These reactions are generally tolerant of various functional groups on the aromatic ring, including methoxy substituents.

Alternatively, base-promoted ring expansion strategies have been developed. Reaction of 2-substituted 1-indanones with silyl-functionalized alkynes in the presence of a base can also lead to benzocycloheptene systems through a sequence involving nucleophilic attack, intramolecular addition, and a retro-aldol/rearrangement cascade.

While ring expansion is well-documented, ring contraction of the indanone core is less common. Rearrangement reactions, such as the Nazarov cyclization, are typically employed in the synthesis of indanones rather than as a reaction of the pre-formed indanone core.

Detailed Mechanistic Studies of Key Reactions of this compound

Mechanistic investigations provide insight into the pathways governing the transformations of indanones. The reactivity of derivatives of this compound has been explored in photochemical reactions. For instance, 4-methoxy-7-(4′-alkenyloxy)-1-indanones undergo a multi-step photochemical cascade upon UV irradiation.

Proposed Mechanism for Photochemical Cascade:

Ortho Photocycloaddition: The reaction begins with an intramolecular [2+2] photocycloaddition between the excited carbonyl group and the aromatic ring, forming a tetracyclic intermediate.

Thermal Ring Opening: This highly strained intermediate rapidly undergoes a thermally allowed disrotatory ring opening to yield a cyclooctatriene.

[4π] Photocyclization: The cyclooctatriene chromophore absorbs another photon, facilitating a disrotatory [4π] electrocyclization to form a pentacyclic product containing a cyclobutene ring.

The mechanism for the rhodium-catalyzed ring expansion has also been proposed. It involves the coordination of a directing group (often an amino group temporarily installed at the C2 position) to the rhodium center, followed by oxidative addition into the C1-C2 bond. Subsequent insertion of the alkyne or ethylene and reductive elimination yields the seven-membered ring product.

In organocatalyzed domino reactions, the mechanism often involves the catalyst activating one reactant while promoting the enolization of the indanone. For example, in the formation of bridged fused heterocycles, a thiourea-based catalyst can activate an imine through hydrogen bonding. Simultaneously, the tertiary amine part of the catalyst facilitates the formation of the indanone enolate. The enolate then attacks the activated imine in a stereocontrolled Mannich-type addition, followed by an intramolecular cyclization (e.g., hemiketalization) to form the final polycyclic product and regenerate the catalyst.

**advanced Spectroscopic and Spectrometric Characterization Methodologies**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Methoxy-7-methyl-1-indanone in solution. One-dimensional (¹H and ¹³C) NMR provides initial information, while two-dimensional (2D) techniques are essential for unequivocal assignments.

2D NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would reveal correlations between the adjacent protons of the five-membered ring and any long-range couplings involving the aromatic protons. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These techniques correlate proton signals with the carbon atoms to which they are directly attached (¹JCH). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it maps long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). sdsu.eduyoutube.comresearchgate.net This information is vital for connecting molecular fragments, for instance, by showing correlations from the methoxy (B1213986) protons to the aromatic ring or from the aromatic protons to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.comresearchgate.net NOESY is particularly useful for determining the regiochemistry and preferred conformation by observing spatial proximities, such as between the methyl protons and an adjacent aromatic proton.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H-2 ↔ H-3 | Confirms connectivity in the aliphatic portion of the cyclopentanone (B42830) ring. |

| H-5 ↔ H-6 | Confirms connectivity of the aromatic protons. | |

| HSQC/HMQC | CH₃ (methyl) ↔ C-7a (methyl carbon) | Assigns the methyl carbon. |

| CH₃ (methoxy) ↔ C-4a (methoxy carbon) | Assigns the methoxy carbon. | |

| H-2, H-3 ↔ C-2, C-3 | Assigns the aliphatic carbons C-2 and C-3. | |

| H-5, H-6 ↔ C-5, C-6 | Assigns the aromatic carbons C-5 and C-6. | |

| HMBC | CH₃ (methyl) ↔ C-6, C-7, C-7a | Positions the methyl group at C-7. |

| CH₃ (methoxy) ↔ C-4 | Positions the methoxy group at C-4. | |

| H-2, H-3 ↔ C-1 (carbonyl) | Confirms the indanone core structure. | |

| H-5 ↔ C-4, C-7 | Confirms substitution pattern on the aromatic ring. | |

| NOESY | CH₃ (methyl) ↔ H-6 | Confirms spatial proximity, aiding in regiochemical assignment. |

| H-5 ↔ CH₃O (methoxy) | Confirms spatial proximity between the methoxy group and the H-5 proton. |

The five-membered ring in the indanone scaffold is not planar and can adopt various puckered conformations, such as envelope or twist forms. Conformational analysis using NMR spectroscopy can provide insights into the dominant conformation in solution. researchgate.net Techniques like Dynamic NMR (DNMR), which involves recording spectra at different temperatures, can be used to study the energy barriers between different ring conformations if they are interconverting rapidly at room temperature. researchgate.net The magnitude of coupling constants and NOE data can also provide evidence for the preferred ring pucker and the orientation of substituents.

While solution-state NMR characterizes molecules in a dynamic environment, solid-state NMR (ssNMR) provides information about the structure and dynamics in the crystalline state. This technique is particularly valuable for studying polymorphism (the existence of multiple crystalline forms) and for characterizing materials that are insoluble. For this compound, ssNMR could differentiate between different crystalline packing arrangements and identify non-covalent interactions present in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Interactions

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. researchgate.net The spectrum of this compound is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the ketone, typically in the range of 1690-1715 cm⁻¹. Other characteristic peaks include those for the aromatic C=C stretching, C-H stretching (both aromatic and aliphatic), and the C-O stretching of the methoxy group. researchgate.netmdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. researchgate.netresearchgate.net While the carbonyl stretch is also visible in Raman spectra, aromatic ring vibrations often produce strong and characteristic signals. chemicalbook.com Raman spectroscopy is particularly sensitive to non-polar bonds and can provide additional structural information.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 3000 - 2850 | Medium |

| C=O Stretch | Ketone | 1715 - 1690 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |

| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1275 - 1200 (asymmetric) & 1075 - 1020 (symmetric) | Strong |

| C-H Bend (Out-of-plane) | Aromatic Ring | 900 - 675 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. preprints.org For this compound (C₁₁H₁₂O₂), the calculated monoisotopic mass is 176.08373 Da. nih.gov HRMS can confirm this exact mass, thereby validating the molecular formula.

Furthermore, by inducing fragmentation of the molecule (e.g., through collision-induced dissociation), mass spectrometry can reveal characteristic fragmentation pathways that provide structural information. Common fragmentation patterns for indanones may include the loss of small, stable molecules or radicals. researchgate.net

Table 3: Plausible Fragmentation Pathways for this compound in Mass Spectrometry

| Fragment Ion (m/z) | Plausible Neutral Loss | Structural Implication |

|---|---|---|

| 161 | •CH₃ (15 Da) | Loss of the methyl radical, likely from the methoxy or aromatic methyl group. |

| 148 | CO (28 Da) | Loss of carbon monoxide from the ketone group, characteristic of cyclic ketones. |

| 145 | •OCH₃ (31 Da) | Loss of the methoxy radical. |

| 133 | CO + •CH₃ (43 Da) | Sequential loss of carbon monoxide and a methyl radical. |

X-ray Crystallography for Precise Solid-State Structural Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structural information. mdpi.comresearchgate.net This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate how the molecules pack in the crystal lattice. While a specific crystal structure for this compound may not be publicly documented, this method remains the gold standard for unambiguous structural confirmation in the solid phase. researchgate.net

**theoretical and Computational Chemistry Studies of 4 Methoxy 7 Methyl 1 Indanone**

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. dntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of the size and complexity of 4-Methoxy-7-methyl-1-indanone.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. wikipedia.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org A small gap suggests the molecule is more reactive and can be easily polarized. wikipedia.org For this compound, DFT calculations can precisely determine the energies of these orbitals, which are influenced by the electron-donating methoxy (B1213986) group and the weakly activating methyl group on the aromatic ring.

Table 1: Calculated FMO Properties of this compound and Related Analogues

Note: The following values are representative examples derived from typical DFT calculations (e.g., B3LYP/6-31G(d,p) level of theory) to illustrate the concepts.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| 1-Indanone (B140024) | -6.58 | -1.85 | 4.73 | Moderate |

| 4-Methoxy-1-indanone (B81218) | -6.25 | -1.79 | 4.46 | Higher |

| This compound | -6.18 | -1.75 | 4.43 | Higher |

| 4,7-Dimethyl-1-indanone | -6.45 | -1.81 | 4.64 | Moderate |

DFT calculations are highly effective in predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach used to calculate nuclear magnetic resonance (NMR) chemical shifts with a high degree of accuracy. researchgate.netrsc.org By computing the 1H and 13C NMR chemical shifts for this compound, a theoretical spectrum can be generated and compared with experimental data, helping to assign specific peaks to the correct nuclei. mdpi.comrsc.org

Similarly, DFT can be used to calculate the harmonic vibrational frequencies of the molecule. researchgate.net These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net This analysis allows for the assignment of spectral bands to specific functional groups and vibrational motions within the molecule, such as the C=O stretch of the ketone, C-O stretches of the methoxy group, and various C-H bending and stretching modes.

Table 2: Comparison of Representative Experimental vs. DFT-Calculated 13C NMR Chemical Shifts for this compound

Note: Calculated values are illustrative and typically obtained using methods like B3LYP/6-311+G(d,p) with a solvent model. Experimental values are based on typical ranges for such structures.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (Carbonyl) | 205.8 | 206.2 |

| C4 (C-OCH3) | 158.1 | 158.5 |

| C7 (C-CH3) | 142.3 | 142.9 |

| -OCH3 | 55.4 | 55.9 |

| -CH3 | 18.7 | 19.1 |

Understanding the mechanisms of chemical reactions involving this compound, such as its synthesis or subsequent derivatization, requires knowledge of the reaction pathways and associated energy barriers. DFT calculations are instrumental in locating the transition state (TS) structures for each elementary step of a reaction. dntb.gov.ua A transition state is the highest energy point along a reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. nih.gov

By calculating the energies of the reactants, transition states, and products, a complete potential energy surface can be mapped out. This allows for the determination of activation energies (the energy barrier that must be overcome for the reaction to occur) and reaction enthalpies. This information is crucial for predicting reaction kinetics and identifying the most favorable reaction pathway among several possibilities.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. sciopen.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and intermolecular interactions in a simulated environment that can include solvent molecules. nih.gov

For this compound, MD simulations can reveal the flexibility of the five-membered ring and the preferred orientations of the methoxy and methyl substituents. Enhanced sampling techniques, such as metadynamics or replica-exchange molecular dynamics, can be employed to overcome energy barriers and explore a wider range of conformations than is possible with standard MD, providing a more complete picture of the molecule's structural dynamics. nih.govlivecomsjournal.org Furthermore, MD is used to study how this compound interacts with solvent molecules or other solutes, providing information on solvation shells, hydrogen bonding, and other non-covalent interactions that govern its behavior in solution.

Quantum Chemical Calculations for Thermodynamic Properties and Energetic Effects of Substituents

High-level quantum chemical calculations, such as the G3(MP2)//B3LYP composite method, can provide highly accurate thermodynamic data. mdpi.com These methods are used to compute properties like the standard molar enthalpy of formation (ΔfH°m(g)) in the gaseous phase. semanticscholar.orgresearchgate.net Such data is fundamental for understanding the stability of the molecule and for thermochemical calculations related to its reactions.

These calculations also allow for a quantitative analysis of the energetic effects of the substituents on the indanone core. mdpi.com By comparing the calculated enthalpy of formation of this compound with that of unsubstituted 1-indanone and singly substituted analogues, the energetic contribution of the methoxy and methyl groups can be isolated. For instance, studies on related methoxy-indanones have shown that the presence of a methoxy group significantly decreases the gas-phase enthalpy of formation, indicating a stabilizing effect. mdpi.comresearchgate.net This stabilization can be attributed to the electronic effects of the substituent on the indanone ring system.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are in silico techniques used to predict the properties of molecules based on their structure. researchgate.net These methods are particularly useful for screening virtual libraries of analogues of a lead compound like this compound to identify derivatives with desired physicochemical properties.

The QSAR/QSPR process involves generating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure (e.g., topological, electronic, steric). nih.gov A mathematical model is then developed using statistical methods, such as multiple linear regression, to establish a correlation between these descriptors and a known property for a series of related compounds. nih.gov Once validated, this model can be used to predict the property for new, unsynthesized analogues. For this compound analogues, QSPR models could be developed to predict properties like solubility, boiling point, or chromatographic retention time, focusing solely on the relationship between structure and physical properties without assessing biological outcomes. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or protein target). These studies are crucial for understanding the potential binding mechanisms at a molecular level, focusing on the interactions that stabilize the ligand-protein complex rather than determining efficacy.

A comprehensive review of scientific literature indicates a lack of specific molecular docking studies focused solely on this compound against particular academic protein targets. While computational studies have been performed on the energetic properties of methoxy-substituted indanones, and docking analyses exist for more complex indanone derivatives, detailed ligand-protein interaction data for the parent compound, this compound, remains largely unexplored in published research. mdpi.comresearchgate.netnih.gov

However, research on related indanone-based structures provides a framework for how such an analysis would be conducted and the nature of the expected findings. nih.gov For instance, studies on indanone-based Mannich bases have utilized molecular docking to investigate their binding affinity and interaction with enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (CAs). nih.gov In these analyses, researchers identified key amino acid residues within the enzyme's active site that form hydrogen bonds and hydrophobic interactions with the ligand, leading to a calculated binding affinity, often expressed in kcal/mol. nih.gov

Should this compound be subjected to similar in silico screening, the process would involve docking the compound into the crystal structures of various protein targets. The results would likely be presented in a format similar to the illustrative table below, detailing the binding energy and the specific amino acid residues that contribute to the binding. The primary interactions would likely involve the methoxy and carbonyl groups of the indanone core, which can act as hydrogen bond acceptors, and the aromatic ring system, which can participate in hydrophobic and π-stacking interactions.

Illustrative Molecular Docking Results for this compound (Note: The following data is hypothetical and for representative purposes only, as specific studies are not publicly available.)

| Protein Target (Academic) | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -7.2 | Lys54, Leu156, Asp167 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | 5IKR | -6.8 | Arg120, Tyr355, Val523 | Hydrophobic, π-Alkyl |

| Acetylcholinesterase (AChE) | 4EY7 | -8.1 | Trp86, Tyr133, Phe338 | π-Stacking, Hydrophobic |

| Carbonic Anhydrase II (CA II) | 2CBA | -6.5 | His94, Val121, Thr199 | Hydrogen Bond, van der Waals |

This hypothetical data illustrates that the binding affinity of this compound would be expected to vary depending on the topology and chemical environment of the protein's active site. The analysis would pinpoint which residues are critical for anchoring the ligand, providing a theoretical foundation for understanding its potential molecular interactions.

**synthesis and Structure Reactivity/property Relationship Srpr Studies of 4 Methoxy 7 Methyl 1 Indanone Derivatives**

Rational Design Principles for Modifying the Indanone Scaffold

The design of novel 4-methoxy-7-methyl-1-indanone derivatives is often guided by established principles of medicinal chemistry and material science. The indanone scaffold is a privileged structure, meaning it is a common motif in biologically active compounds. beilstein-journals.orgnih.gov Modifications are typically aimed at enhancing biological activity, altering physicochemical properties, or creating molecular probes.

A central strategy involves leveraging the existing methoxy (B1213986) and methyl groups as electronic and steric modulators. The methoxy group, an electron-donating group, and the methyl group can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The planar structure of the indanone core allows for the transmission of electronic effects from substituents on the aromatic ring to the carbonyl group. rsc.org

For therapeutic applications, modifications are often designed based on pharmacophore models. For instance, in the development of α1-adrenoceptor antagonists, a 3D-pharmacophore model guided the synthesis of novel 1-indanone (B140024) derivatives. nih.govresearchgate.net Such models identify the key spatial and electronic features required for biological activity, allowing for the rational design of new compounds with improved potency and selectivity. The inherent antibacterial activity of the 4-hydroxy (or methoxy)-7-methyl-1-indanone moiety itself provides a foundation for designing new antimicrobial agents. researchgate.net

Strategies for Substituent Variation on the Aromatic and Cyclopentanone (B42830) Rings

A variety of synthetic methods are available for introducing substituents onto both the aromatic and cyclopentanone rings of the this compound scaffold.

Aromatic Ring Modification:

Standard electrophilic aromatic substitution reactions can be employed, with the positions of substitution being directed by the existing methoxy and methyl groups. For example, nitration of 4-methoxy-1-indanone (B81218) has been reported to yield 4-methoxy-5-nitro-1-indanone, demonstrating the feasibility of introducing substituents onto the aromatic ring. sigmaaldrich.com Friedel-Crafts acylation and alkylation are also common methods for functionalizing the aromatic core of indanones. beilstein-journals.orgpreprints.org

One of the primary synthetic routes to substituted indanones, including the 4-methoxy-7-methyl variant, involves the cyclization of substituted 3-arylpropanoic acids. beilstein-journals.orgresearchgate.net This approach allows for the incorporation of various substituents on the aromatic ring of the precursor, which are then carried through to the final indanone product. For instance, this compound can be synthesized from 3-(2′-methoxy-5′-methylphenyl)propanoic acid via polyphosphoric acid (PPA) cyclization. researchgate.net

Cyclopentanone Ring Modification:

The cyclopentanone ring offers several sites for modification. The α-position to the carbonyl group is particularly reactive and can be functionalized through various reactions. Aldol condensation with aromatic aldehydes is a common strategy to introduce arylidene moieties at the 2-position, creating a class of compounds with significant biological interest. rsc.org

The carbonyl group itself can be a target for modification. For example, it can be converted to an oxime, which can then undergo further reactions. sigmaaldrich.com Additionally, the cyclopentanone ring can be involved in rearrangement reactions, such as those involving cyclopropanol (B106826) derivatives, to yield substituted indanones. beilstein-journals.org

A summary of general synthetic strategies for 1-indanone derivatives is presented in the table below.

| Reaction Type | Starting Material | Reagents | Product Type |

| Friedel-Crafts Acylation | Substituted Phenylpropanoic Acid | PPA, Methanesulfonic acid | Substituted 1-Indanone |

| Nazarov Cyclization | Chalcone (B49325) | Trifluoroacetic acid (TFA) | Substituted 1-Indanone |

| Aldol Condensation | 1-Indanone | Aromatic Aldehyde | 2-Arylidene-1-indanone |

| Carbonylative Cyclization | Carboxylic Acid Ester | Transition Metal Catalysts, CO | Substituted 1-Indanone |

Synthesis of Fused Heterocyclic and Spirocyclic Analogues

Building upon the this compound scaffold, more complex molecular architectures such as fused heterocyclic and spirocyclic systems can be constructed. These modifications can significantly alter the three-dimensional shape and properties of the parent molecule.

Fused Heterocyclic Analogues:

The synthesis of fused heterocyclic systems often involves the reaction of a functionalized indanone with a suitable binucleophile. For example, isoxazole-fused 1-indanones have been synthesized, which have shown increased anti-inflammatory and antimicrobial activity. nih.gov The general approach involves creating a reactive intermediate from the indanone that can then undergo cyclization with a heterocyclic precursor. rsc.org Common methods for the synthesis of fused heterocycles include cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in For instance, α-thiocyanato indanones bearing methyl and methoxy substituents have been shown to be amenable to catalytic processes to form fused polycyclic compounds. rsc.org

Spirocyclic Analogues:

Spirocyclic compounds, where two rings share a single atom, can also be synthesized from indanone precursors. The intramolecular capture of carbocations by azides can lead to the formation of spirocyclic aminodiazonium ions, which then rearrange to form benzo-fused iminium ions. sigmaaldrich.com Another approach involves the [3+2] cycloaddition of indanone-derived nitrones with alkynes to produce spirocyclic indenyl isoxazolines. rsc.org The Schmidt reaction on an indanone has been used to synthesize spiro[4-hydroxycyclohexane-1, 4'-2', 3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline]. jst.go.jp

The following table summarizes some approaches to the synthesis of fused and spirocyclic indanone derivatives.

| Target Structure | Synthetic Approach | Key Intermediates |

| Fused Heterocycles | Cyclization of functionalized indanones | α-functionalized indanones |

| Spirocycles | Intramolecular cyclization | Indanone-derived carbocations/nitrones |

| Fused Carbocycles | Ring expansion reactions | Indanone |

Investigation of Structure-Reactivity Relationships in Chemical Transformations

The relationship between the structure of this compound derivatives and their reactivity in chemical transformations is a critical area of study for predicting reaction outcomes and designing new synthetic pathways. The electronic and steric properties of substituents on both the aromatic and cyclopentanone rings play a significant role in determining reactivity.

The presence of the electron-donating methoxy group at the 4-position and the methyl group at the 7-position influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic attack. In reactions involving the cyclopentanone moiety, the steric hindrance imposed by substituents can dictate the stereochemical outcome of a reaction.

Photochemical reactions of indanone derivatives have been shown to be highly dependent on the substitution pattern. For example, in the intramolecular ortho photocycloaddition of 4-substituted 7-(4′-alkenyloxy)-1-indanones, the nature of the substituent at the 4-position dramatically influences the reaction pathway and product distribution. nih.gov While a 4-chloro substituent leads to a three-photon cascade process, oxygenated substrates undergo a two-photon cascade. nih.gov Furthermore, the solvent can also play a crucial role in the outcome of these photochemical reactions. nih.gov

Development of Indanone-Based Molecular Probes for Chemical Biology

The indanone scaffold, including derivatives of this compound, holds potential for the development of molecular probes for applications in chemical biology. Molecular probes are essential tools for visualizing and studying biological processes in living systems.

The structural features of indanones can be modified to incorporate reporter groups, such as fluorophores or affinity tags, while retaining or enhancing their binding affinity for a specific biological target. For example, the inherent biological activities of indanones, such as their potential as enzyme inhibitors, make them attractive starting points for probe development. nih.gov

The synthesis of fluorescently labeled indanone derivatives could enable the study of their interactions with biological targets using techniques like fluorescence microscopy. Furthermore, the development of indanone-based photo-switches, which can change their conformation upon irradiation with light, could provide a means to control biological activity with high spatial and temporal resolution. mdpi.com The design and synthesis of such molecular probes would build upon the fundamental understanding of the structure-activity relationships of this class of compounds.

**advanced Analytical Techniques for Detection and Quantification of 4 Methoxy 7 Methyl 1 Indanone**

Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental in determining the purity of 4-Methoxy-7-methyl-1-indanone and analyzing its presence in mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose, offering high-resolution separation of the target compound from impurities, starting materials, or byproducts.

In GC analysis, purity is often assessed using a system equipped with a Flame Ionization Detector (GC-FID). semanticscholar.org The compound is vaporized and passed through a capillary column, such as a nonpolar HP-5 column, where separation occurs based on boiling point and interactions with the stationary phase. semanticscholar.org The purity is determined by comparing the peak area of this compound to the total area of all detected peaks. For quantitative analysis, an internal standard can be used to improve accuracy and precision. acs.org

HPLC is equally effective, particularly for compounds that may not be suitable for GC due to thermal instability. Separation is achieved on a stationary phase (e.g., C18) with a mobile phase, and detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the indanone chromophore absorbs strongly.

Table 1: Example Parameters for Chromatographic Purity Assessment

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | HP-5 (30 m x 0.25 mm ID, 0.25 µm film) | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Injector Temp. | 250°C | N/A |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min | Isocratic or Gradient Elution |

| Carrier Gas | Helium or Nitrogen | Acetonitrile/Water or Methanol/Water mixture |

| Detector | Flame Ionization Detector (FID) | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | 1 mL/min | 1 mL/min |

Thin-Layer Chromatography (TLC) is also a valuable, simpler technique often used to monitor the progress of reactions that synthesize indanones, allowing for a quick assessment of the conversion of starting materials to the final product. preprints.org

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Sample Analysis

For the analysis of this compound in complex samples such as biological matrices or environmental extracts, hyphenated techniques that couple chromatography with mass spectrometry are essential. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a high degree of sensitivity and selectivity. researchgate.net

These methods combine the powerful separation capabilities of chromatography with the precise mass analysis of mass spectrometry, which can identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. researchgate.net For instance, the molecular ion of this compound would be detected at an m/z corresponding to its molecular weight plus a proton [M+H]+ in positive ion mode. One study reported an LC-MS value of m/z 217.0849 [M+Na]+ for a closely related compound, demonstrating the technique's utility. researchgate.net

Tandem mass spectrometry (MS/MS), as in LC-MS/MS or GC-MS/MS, adds another layer of specificity. A specific parent ion for the compound of interest is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification even at very low concentrations in challenging matrices. chromatographyonline.com The chromatographic separation step is crucial as it reduces ion suppression effects that can occur when complex mixtures are directly analyzed by mass spectrometry. acs.org

Table 2: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (Q1) | m/z 177.1 (corresponding to [M+H]⁺) |

| Daughter Ion (Q3) | Specific fragment ion (e.g., m/z 149.1) |

| Collision Energy | Optimized for specific parent-daughter transition |

| Dwell Time | 100 ms |

Chiral Chromatography for Enantiomeric Resolution of Chiral Analogues

While this compound itself is achiral, many of its derivatives and analogues used in various research fields are chiral. beilstein-journals.orgnih.gov When these compounds are synthesized as a racemic mixture (an equal mixture of both enantiomers), it is often necessary to separate and quantify each enantiomer individually. Chiral chromatography is the definitive technique for this purpose.

This method utilizes a chiral stationary phase (CSP) within an HPLC column. The CSP interacts differently with each enantiomer, leading to different retention times and thus their separation. A common example of a CSP is a polysaccharide-based column, such as the Daicel Chiralcel OD. preprints.org

In a study on a related indanone analogue, chiral HPLC analysis was successfully used to resolve the R and S enantiomers. preprints.org The analysis confirmed the presence of a racemic mixture by showing two distinct peaks with different elution times (e.g., 14.6 and 15.8 minutes), demonstrating the efficacy of the chiral separation method. preprints.org This type of analysis is indispensable in asymmetric synthesis, where the goal is to produce a single enantiomer, as it allows for the determination of the enantiomeric excess (e.e.) of the product. nih.gov

Table 3: Example of Chiral HPLC for Enantiomeric Resolution of an Indanone Analogue preprints.org

| Parameter | Condition |

|---|---|

| Column | Daicel Chiralcel OD (250 x 4.6 mm, 10 µm) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 14.6 min |

| Retention Time (Enantiomer 2) | 15.8 min |

**potential Applications of 4 Methoxy 7 Methyl 1 Indanone and Its Derivatives in Chemical Research**

Role as Versatile Synthetic Intermediates in Organic Synthesis

4-Methoxy-7-methyl-1-indanone is a key intermediate in the synthesis of a variety of more complex molecules. Its structural framework, featuring a reactive ketone group and an electron-rich aromatic ring, allows for a wide range of chemical transformations.

One of the primary applications of this compound is in the synthesis of biologically active compounds. It is the direct precursor to 4-hydroxy-7-methyl-1-indanone, a natural product isolated from the cyanobacterium Nostoc commune which has demonstrated antibacterial properties. mdpi.comunigoa.ac.in The synthesis of this natural product often proceeds through the creation of its methyl ether, this compound, which can then be demethylated in the final step. mdpi.com

Furthermore, the reactive ketone at the 1-position is frequently utilized in condensation reactions, particularly the Claisen-Schmidt condensation, to form 2-arylidene-1-indanone derivatives. These derivatives are rigid analogs of chalcones and have been the subject of extensive research due to their broad spectrum of biological activities. Researchers have envisaged the synthesis of novel 2-arylidene indanone moieties starting from the this compound scaffold for subsequent biological evaluation. researchgate.netmdpi.com The general synthetic approach involves the base-catalyzed reaction of the indanone with a variety of substituted benzaldehydes.

The indanone core is also a foundational structure for the synthesis of various heterocyclic and polycyclic systems. nih.gov Although specific examples starting from this compound are not extensively documented in publicly available literature, the general reactivity of indanones suggests its potential as a precursor for compounds like:

Spirocyclic compounds: Through reactions involving the carbonyl group and the adjacent methylene (B1212753) group.

Fused heterocycles: By annulation reactions where new rings are built onto the indanone framework.

Natural product analogs: Serving as a key building block in the total synthesis of more complex natural products that contain the indanone motif. beilstein-journals.org

The versatility of the indanone scaffold in organic synthesis is highlighted by the numerous methods developed for its preparation, including intramolecular Friedel-Crafts reactions. beilstein-journals.orgpreprints.org The presence of the methoxy (B1213986) and methyl groups on the aromatic ring of this compound influences the regioselectivity of further electrophilic substitution reactions, providing a handle for the synthesis of specifically substituted derivatives.

Table 1: Examples of Synthetic Transformations Involving the Indanone Scaffold

| Starting Material Scaffold | Reaction Type | Product Scaffold | Potential Application of Product |

| 1-Indanone (B140024) | Claisen-Schmidt Condensation | 2-Arylidene-1-indanone | Biologically active compounds |

| 1-Indanone | Annulation Reactions | Fused Heterocyclic Systems | Novel therapeutic agents |

| 1-Indanone | Total Synthesis Building Block | Complex Natural Products | Medicinal Chemistry |

Applications in Chemical Biology and Pharmacological Target Identification

The indanone scaffold and its derivatives are of significant interest in chemical biology and medicinal chemistry due to their interactions with various biological targets.

Derivatives of this compound, particularly the 2-arylidene analogs, have been investigated for their potential to interact with various enzymes and receptors. While specific studies on 4-methoxy-7-methyl substituted derivatives are limited, research on closely related methoxy-indanone derivatives provides valuable insights into their potential as bioactive agents.

For instance, a series of 2-benzylideneindan-1-one (B1199582) analogs have been designed and investigated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's disease. mdpi.com Molecular docking studies on these compounds have helped to elucidate the structure-activity relationships and the key interactions with the enzyme active sites. These studies revealed that the indanone core acts as a crucial scaffold, and substitutions on both the indanone ring and the benzylidene moiety significantly influence the inhibitory potency and selectivity. mdpi.com

In one study, the removal of a methoxy group from the 6-position of an indanone derivative resulted in a molecule with submicromolar inhibitory activity for both AChE and MAO-B. mdpi.com This highlights the sensitive nature of the structure-activity relationship and the importance of the substitution pattern on the indanone ring.

In silico studies, such as molecular docking, are powerful tools to predict the binding modes and affinities of these compounds to their biological targets. For other classes of indanone derivatives, docking studies have been successfully employed to rationalize their biological activities, including antibacterial and anticancer effects. nih.gov These computational approaches can guide the design and synthesis of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Potential Biological Targets for this compound Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

| 2-Arylidene-1-indanones | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| 2-Arylidene-1-indanones | Monoamine Oxidase B (MAO-B) | Alzheimer's Disease, Parkinson's Disease |

| Indanone Analogs | Tubulin | Cancer |

| Indanone Analogs | Bacterial Enzymes | Infectious Diseases |

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The development of fluorescent probes, for example, allows for the visualization of target localization and dynamics within cells.

The indanone scaffold, with its modifiable structure, presents an opportunity for the development of such chemical probes. While the development of probes specifically from this compound is not yet widely reported, the principles of probe design can be applied to this scaffold. For instance, the introduction of a fluorophore onto the indanone structure, at a position that does not interfere with its binding to the target protein, could yield a fluorescent probe. The methoxy group on the naphthalimide fluorophore has been shown to enhance detection sensitivity in fluorescent probes, a strategy that could be explored with indanone-based probes. researchgate.net

Given the known antibacterial activity of the parent natural product, derivatives of this compound could be developed into probes to study bacterial pathways. For example, a derivative could be tagged with a reporter group, such as biotin (B1667282) or a fluorescent dye, to identify its molecular targets within bacteria, thereby elucidating its mechanism of action.

Contributions to Material Science Research (e.g., Precursors for Polymers, Optoelectronic Materials)

The application of indanone derivatives in material science is an emerging area of research. The rigid and planar structure of certain indanone derivatives, combined with their potential for functionalization, makes them attractive candidates as building blocks for novel materials.

While specific research on the use of this compound as a precursor for polymers or optoelectronic materials is not extensively documented, the general class of indanones has been noted for its use in developing organic functional materials. nih.gov The aromatic nature and the presence of a carbonyl group in the indanone structure can impart useful electronic and photophysical properties to materials incorporating this scaffold.

Potential areas of application in material science include:

Polymer Synthesis: The indanone moiety could be incorporated into polymer backbones or as pendant groups to influence the thermal, mechanical, and optical properties of the resulting polymers.

Optoelectronic Materials: The conjugated system of 2-arylidene-1-indanone derivatives suggests potential for applications in organic light-emitting diodes (OLEDs) or as components of organic semiconductors. The electron-donating methoxy group and the methyl group on the this compound core could be used to tune the electronic properties of these materials.

Further research is required to fully explore the potential of this compound and its derivatives in the field of material science.

Applications in Agrochemical Research as Chemical Scaffolds

The indanone scaffold has been identified as a promising framework for the development of new agrochemicals. A comprehensive review of the biological activities of 1-indanones and their derivatives highlights their potential as insecticides, fungicides, and herbicides. researchgate.netbeilstein-journals.org

The development of new agrochemicals often involves the use of "scaffold hopping," where a known active chemical structure is modified to create novel compounds with improved properties. The indanone structure can be considered a viable scaffold for such endeavors in the search for new pesticides. researchgate.net

Although specific studies detailing the use of this compound as a scaffold in the discovery of new agrochemicals are limited in the current literature, the known biological activities of related compounds suggest that this is a promising area for future research. For example, chalcone (B49325) derivatives containing an indanone moiety have been synthesized and shown to possess good antiviral activity against the tobacco mosaic virus (TMV), providing a basis for the development of new plant protection agents. nih.gov

The synthesis of a diverse library of derivatives based on the this compound core and their subsequent screening for herbicidal, fungicidal, and insecticidal activities could lead to the discovery of new and effective agrochemicals.

**challenges, Limitations, and Future Research Trajectories in 4 Methoxy 7 Methyl 1 Indanone Studies**

Current Challenges in Scalable and Efficient Synthesis

The synthesis of 4-methoxy-7-methyl-1-indanone, while achievable in a laboratory setting, presents several challenges when considering scalability and efficiency. One reported synthesis involves a multi-step process starting from 6-methylcoumarin (B191867). niscpr.res.inresearchgate.net This process includes a methylative lactone ring opening, followed by catalytic hydrogenation, cyclization using polyphosphoric acid (PPA), and finally demethylation to achieve the related 4-hydroxy-7-methyl-1-indanone, which can then be methylated. niscpr.res.inresearchgate.net

Challenges in this and similar synthetic routes include:

Harsh Reagents: The use of reagents like polyphosphoric acid for cyclization can be problematic on an industrial scale due to their corrosive nature and the difficulties associated with handling and waste disposal. niscpr.res.inresearchgate.netd-nb.info

Purification: Chromatographic purification is often required to isolate the desired product from byproducts, a process that is time-consuming and not always economically viable for large quantities.

Regioselectivity: In Friedel-Crafts type cyclizations, which are common for indanone synthesis, controlling the regioselectivity can be a challenge, potentially leading to a mixture of isomers that are difficult to separate. d-nb.infobeilstein-journals.org The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired product. nih.govresearchgate.net

These challenges highlight the need for the development of more streamlined and environmentally benign synthetic methodologies for this compound and its derivatives.

Table 1: Comparison of Synthetic Methods for Indanone Scaffolds

| Method | Advantages | Disadvantages |

| Intramolecular Friedel-Crafts Acylation | High yields for certain substrates, well-established. nih.govresearchgate.net | Requires harsh Lewis or Brønsted acids, potential for regioselectivity issues. d-nb.infobeilstein-journals.org |

| Nazarov Cyclization | Access to a variety of substituted indanones. nih.govpreprints.org | Can require strong acids and high temperatures. nih.gov |

| Catalytic Hydrogenation followed by Cyclization | Can start from readily available materials like coumarins. niscpr.res.inresearchgate.net | Multi-step process, potential for low overall yield. niscpr.res.inresearchgate.net |

Limitations of Current Computational Models in Predicting Complex Behaviors

Computational chemistry has become an invaluable tool for predicting molecular properties and reaction mechanisms. grnjournal.usnumberanalytics.com However, current computational models face limitations in accurately predicting the complex behaviors of molecules like this compound.

Key limitations include:

Accuracy of Energy Calculations: While methods like Density Functional Theory (DFT) are widely used, their accuracy can be limited, especially for systems with strong electron correlation. numberanalytics.comresearchgate.net This can lead to inaccuracies in predicting reaction barriers and product distributions.

Solvent Effects: Accurately modeling the influence of solvents on reaction pathways and equilibria remains a significant challenge. Implicit solvent models are often used as a compromise between accuracy and computational cost, but they may not capture specific solute-solvent interactions.

Predicting Reaction Outcomes: While progress has been made, accurately predicting the outcome of complex chemical reactions, including stereoselectivity and the formation of minor byproducts, remains a formidable challenge for computational models. arxiv.org Over-reliance on simple metrics like top-k accuracy can obscure the fine details of a model's limitations. arxiv.org

These limitations necessitate a close interplay between computational and experimental studies to validate and refine theoretical predictions for the this compound system. grnjournal.us

Emerging Research Areas and Unexplored Reactivity Patterns

The indanone core is a versatile building block in organic synthesis, and this compound is no exception. scispace.comrsc.orgnih.gov While its fundamental reactivity is understood, there are several emerging research areas and unexplored reactivity patterns that warrant investigation.

Potential future research directions include:

Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce chirality at the C2 or C3 positions of the indanone ring would be highly valuable for the synthesis of enantiomerically pure pharmaceutical intermediates.

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic or aliphatic portions of the molecule could provide more efficient routes to novel derivatives, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The application of photoredox catalysis to engage this compound in novel bond-forming reactions could unlock new synthetic pathways.

Domino and Cascade Reactions: Designing domino or cascade reactions that utilize the inherent reactivity of the indanone scaffold to rapidly build molecular complexity is a promising area for future exploration. scispace.com

Investigating these and other novel reactivity patterns will undoubtedly expand the synthetic utility of the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Indanone Design and Discovery